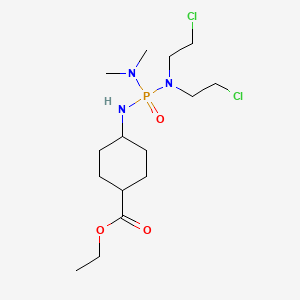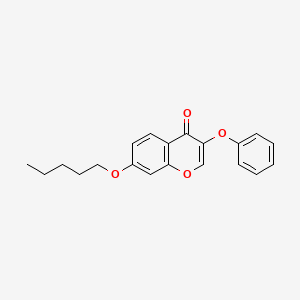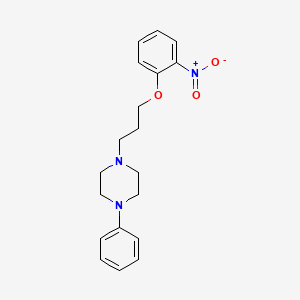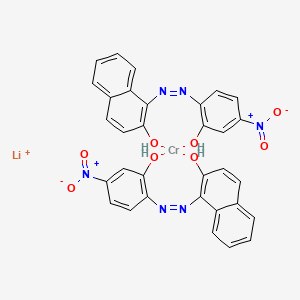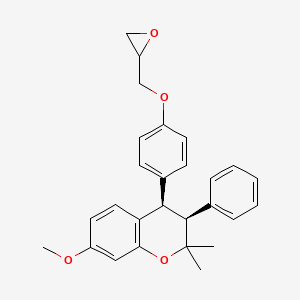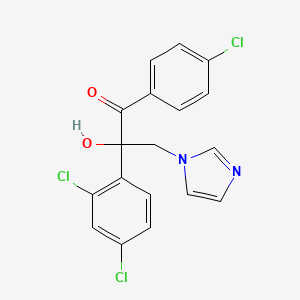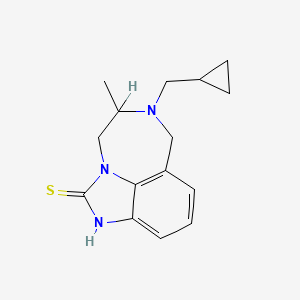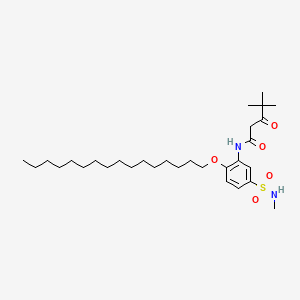
N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a sulfonamide group, which is known for its significant biological activity and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, including the formation of the sulfonamide group and the attachment of the hexadecyloxy and dimethyl-3-oxovaleramide moieties. One common method involves the use of aryldiazonium tetrafluoroborates, DABCO·(SO₂)₂, and N-chloroamines under mild conditions . The reaction is catalyzed by copper and proceeds through a radical process and transition-metal catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of highly reactive reagents like H₂O₂ and SOCl₂ for oxidative conversion are employed to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The compound can be reduced to form amines.
Substitution: The hexadecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like H₂O₂ and SOCl₂ are commonly used.
Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide: shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Sulfanilamide: Known for its antibacterial properties and used as a precursor in the synthesis of other sulfonamides.
Sulfamethoxazole: Commonly used in combination with trimethoprim as an antibiotic.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a long alkyl chain (hexadecyloxy group) with a sulfonamide moiety and a dimethyl-3-oxovaleramide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63224-80-6 |
|---|---|
Fórmula molecular |
C30H52N2O5S |
Peso molecular |
552.8 g/mol |
Nombre IUPAC |
N-[2-hexadecoxy-5-(methylsulfamoyl)phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C30H52N2O5S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37-27-21-20-25(38(35,36)31-5)23-26(27)32-29(34)24-28(33)30(2,3)4/h20-21,23,31H,6-19,22,24H2,1-5H3,(H,32,34) |
Clave InChI |
CCXDKYUOXACLTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)CC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



